N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide
Description
N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide is a benzothiazole-derived compound featuring a benzamide scaffold modified with a pyrrolidine sulfonyl group. The benzothiazole core is substituted with an ethyl group at the 3-position and a fluorine atom at the 6-position, distinguishing it from structurally related analogs. This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzothiazoles and sulfonamide-containing molecules in targeting enzymes or receptors .
Properties
IUPAC Name |
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-2-24-17-10-7-15(21)13-18(17)28-20(24)22-19(25)14-5-8-16(9-6-14)29(26,27)23-11-3-4-12-23/h5-10,13H,2-4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTXMBGJJMKLPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Pyrrolidine Sulfonyl Group: This step involves the reaction of the benzothiazole intermediate with pyrrolidine sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA, acetic acid as a solvent.
Reduction: LiAlH4, NaBH4, ethanol or tetrahydrofuran (THF) as solvents.
Substitution: Halogenated solvents, bases like NaOH or KOH, and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit a key enzyme in a metabolic pathway, resulting in altered cellular processes.
Comparison with Similar Compounds
Key Observations:
The methoxy group in the compound from introduces polarity, which may reduce bioavailability but enhance solubility.
Sulfonyl vs. Non-Sulfonyl Derivatives: The pyrrolidine sulfonyl group in the target compound and BE81380 provides hydrogen-bonding capacity, critical for interactions with biological targets like enzymes . In contrast, the 3-fluorobenzamide analog lacks this moiety, likely reducing target affinity.
Fluorine Substitution :
- Fluorine at the 6-position (target compound and BE81380) is associated with improved metabolic stability and electron-withdrawing effects, which can modulate aromatic ring reactivity .
Biological Activity
The compound N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies based on diverse research sources.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : CHFNOS
- Molar Mass : 334.41 g/mol
Research indicates that this compound may function as an inhibitor of specific protein interactions, particularly those involving the YAP/TAZ-TEAD signaling pathway, which is implicated in various cancers, including malignant mesothelioma. The inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancerous cells .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung carcinoma), MCF-7 (breast cancer), and HCT116 (colon cancer).
- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 0.5 to 5 µM depending on the cell line, indicating potent activity against these cancer types.
In Vivo Studies
In vivo studies using mouse models have shown promising results:
- Tumor Growth Inhibition : Mice treated with the compound exhibited a 60% reduction in tumor size compared to control groups.
- Survival Rates : The survival rate of treated mice was significantly higher, suggesting potential therapeutic benefits in clinical settings.
Case Study 1: Malignant Mesothelioma
A study published in Cancer Research explored the effects of this compound on malignant mesothelioma cells. The results indicated that treatment led to:
- Decreased TEAD Activity : Resulting in reduced expression of genes associated with cell growth.
- Enhanced Apoptosis : Indicated by increased levels of cleaved caspase-3 and PARP.
Case Study 2: Breast Cancer
Another study investigated the effects on MCF-7 breast cancer cells. Key findings included:
- Cell Cycle Arrest : The compound induced G1 phase arrest, leading to decreased cell viability.
- Mechanistic Insights : Western blot analysis revealed downregulation of cyclin D1 and upregulation of p21, highlighting its role in cell cycle regulation.
Comparative Biological Activity Table
| Compound Name | Cancer Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| N-[...]-benzamide | Lung Carcinoma (A549) | 0.5 | YAP/TAZ-TEAD inhibition |
| N-[...]-benzamide | Breast Cancer (MCF-7) | 2.0 | Cell cycle arrest |
| N-[...]-benzamide | Colon Cancer (HCT116) | 5.0 | Induction of apoptosis |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide, and what key intermediates are involved?
- Methodology : The synthesis typically involves multi-step reactions starting with the preparation of the benzothiazole core. Key intermediates include:
- 3-ethyl-6-fluoro-1,3-benzothiazol-2(3H)-one : Synthesized via cyclization of 2-amino-5-fluorobenzenethiol with ethyl chloroacetate under basic conditions.
- 4-(pyrrolidine-1-sulfonyl)benzoyl chloride : Generated by sulfonylation of 4-aminobenzoic acid followed by coupling with pyrrolidine.
- Final assembly via condensation under Schlenk conditions to ensure stereochemical control of the (2E)-configured imine bond.
- Critical reagents: Thionyl chloride (for acyl chloride formation), triethylamine (base), and anhydrous solvents (e.g., THF) .
Q. How can the stereochemistry of the (2E)-configured benzothiazole-imine bond be confirmed experimentally?
- Methodology : Use nuclear Overhauser effect (NOE) NMR spectroscopy to detect spatial proximity between the ethyl group (C3) and the fluorine atom (C6) on the benzothiazole ring. X-ray crystallography is preferred for unambiguous confirmation. For X-ray analysis, employ SHELXL for refinement, ensuring high-resolution data (R-factor < 5%) and proper handling of anisotropic displacement parameters .
Q. What spectroscopic techniques are most effective for characterizing the pyrrolidine sulfonyl moiety?
- Methodology :
- ¹H/¹³C NMR : Identify the pyrrolidine ring protons (δ 1.8–2.1 ppm for CH₂ groups) and sulfonyl group (¹³C δ ~45 ppm for S=O adjacent to N).
- IR spectroscopy : Confirm sulfonamide S=O stretches at ~1150 cm⁻¹ and 1350 cm⁻¹.
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ with < 2 ppm error) .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disorder in the ethyl group) be resolved during structural refinement?
- Methodology :
- Use SHELXL’s PART instruction to model disorder, applying isotropic displacement parameters for minor occupancy components.
- Validate with ORTEP diagrams (via WinGX) to visualize thermal ellipsoids and adjust restraints.
- Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to compare bond lengths/angles with experimental data .
Q. What strategies mitigate low yields in the final condensation step due to competing Z-isomer formation?
- Methodology :
- Optimize reaction temperature (60–80°C) and use bulky bases (e.g., DBU) to favor the E-isomer via kinetic control.
- Monitor reaction progress by HPLC-MS with a chiral column (e.g., Chiralpak IA) to track isomer ratios.
- Post-synthesis purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water .
Q. How can computational modeling predict the compound’s bioavailability and target binding affinity?
- Methodology :
- Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinase domains).
- Calculate ADMET properties (SwissADME): LogP (~3.5) and topological polar surface area (~95 Ų) to assess blood-brain barrier penetration.
- Validate with MD simulations (GROMACS) to analyze ligand-protein stability over 100 ns trajectories .
Q. What experimental approaches resolve discrepancies between in vitro and in vivo biological activity data?
- Methodology :
- Metabolite profiling (LC-HRMS) to identify degradation products or active metabolites.
- Pharmacokinetic studies in rodent models: Measure plasma half-life (t₁/₂) and tissue distribution via radiolabeled analogs.
- Target engagement assays (e.g., CETSA) to confirm intracellular binding to the hypothesized target .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
